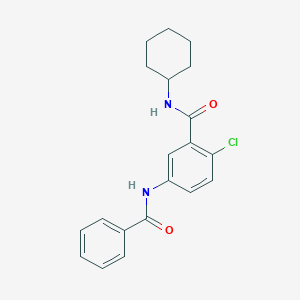![molecular formula C15H21N3O2S B267493 N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267493.png)
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential use in cancer therapy and metabolic disorders.
Mecanismo De Acción
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of downstream metabolites, such as α-ketoglutarate, which are important for cell proliferation and survival.
Biochemical and Physiological Effects:
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models of cancer. It has also been shown to decrease fatty acid synthesis and improve glucose metabolism in metabolic disorders. However, N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide can also have off-target effects, such as inhibition of other enzymes involved in glutamine metabolism, which can lead to toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide is a potent and specific inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer and metabolic disorders. However, N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide can also have off-target effects, which can complicate data interpretation. Additionally, N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
For N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide research include the development of more potent and selective inhibitors, investigation of combination therapies, and exploration of its role in other diseases.
Métodos De Síntesis
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 3-aminobenzoic acid with butan-2-ol and propanoyl isothiocyanate, followed by further reactions with thionyl chloride and ammonia. The final product is obtained through recrystallization and purification steps.
Aplicaciones Científicas De Investigación
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many cancer cells, and its inhibition by N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models. N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has also been studied for its potential use in metabolic disorders, such as obesity and diabetes, as glutaminase inhibition can lead to decreased fatty acid synthesis and improved glucose metabolism.
Propiedades
Nombre del producto |
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide |
|---|---|
Fórmula molecular |
C15H21N3O2S |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-butan-2-yl-3-(propanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C15H21N3O2S/c1-4-10(3)16-14(20)11-7-6-8-12(9-11)17-15(21)18-13(19)5-2/h6-10H,4-5H2,1-3H3,(H,16,20)(H2,17,18,19,21) |
Clave InChI |
FKUPRKNYFUUEKD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC |
SMILES canónico |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-ethoxyethoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267410.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B267411.png)
![3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B267412.png)
![2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B267417.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267418.png)
![3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267421.png)
![N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B267424.png)
![N,N-diethyl-4-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267425.png)
![N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267426.png)
![N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide](/img/structure/B267428.png)

![N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide](/img/structure/B267434.png)
![N-(3-{[(4-methoxyphenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267435.png)
![N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267437.png)